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Compound of Interest

Compound Name: BRD6989

Cat. No.: B15610468

For researchers, scientists, and drug development professionals, understanding the precise
binding profile of a chemical probe is paramount. This guide provides a detailed comparison of
the kinase specificity of BRD6989, a known inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and
Cyclin-Dependent Kinase 19 (CDK19), with other relevant kinase inhibitors. The data
presented is based on kinase profiling assays, offering a quantitative look at the selectivity of
these compounds.

BRD6989 has been identified as a selective inhibitor of the CDK8 and CDK19 kinase complex,
which plays a crucial role in the regulation of transcription.[1][2][3] Its ability to modulate the
activity of these kinases has made it a valuable tool for studying their biological functions.
However, a thorough assessment of its specificity across the entire kinome is essential to
ensure that observed phenotypic effects are directly attributable to the inhibition of its intended
targets.

Kinase Profile Comparison

To provide a clear comparison, the following table summarizes the available kinase inhibition
data for BRD6989 and a selection of alternative CDK8/19 inhibitors, namely Senexin A and
Senexin B. The data is primarily derived from KINOMEscan™ assays, a widely used platform
for assessing kinase inhibitor specificity.
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KINOMEscan™

Compound Target Kinase Potency (IC50/Kd) .
Profiling Data

Comprehensive
kinome-wide data not
publicly available.
Profiling has been

BRD6989 CDKS8 ~200 nM (IC50)[4][5] performed across 414
kinases,
demonstrating
remarkable selectivity
for CDK8.[6]

CDK19 >30 pM (IC50)[6]

Senexin A CDKS8 280 nM (IC50) Not available

CDK19 310 nM (Kd)

Profiled at 2 uM
against 468 kinases,
showing high
i selectivity. Detailed

Senexin B CDK8 140 nM (Kd)[6] ) ) )
data is available in
supplementary
materials of cited

literature.[7]

CDK19 80 nM (Kd)[6]

Experimental Methodologies

The assessment of kinase inhibitor specificity is crucial for the validation of chemical probes
and the interpretation of experimental results. The KINOMEscan™ assay platform is a widely
adopted method for this purpose.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ technology is a competition-based binding assay that quantitatively
measures the interaction of a test compound with a large panel of kinases. The fundamental
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principle of the assay involves the competition between the test compound and an immobilized,
active-site directed ligand for binding to the kinase of interest.

The experimental workflow can be summarized as follows:

o Assay Component Preparation: The assay utilizes three key components:
o A DNA-tagged kinase.
o A proprietary, immobilized ligand that binds to the active site of the kinase.
o The test compound (e.g., BRD6989).

o Competition Binding: The DNA-tagged kinase is incubated with the immobilized ligand in the
presence of the test compound. If the test compound binds to the kinase's active site, it will
compete with the immobilized ligand, resulting in a lower amount of kinase bound to the solid
support.

o Quantification: The amount of kinase bound to the immobilized ligand is quantified using
guantitative PCR (qPCR) to detect the DNA tag.

o Data Analysis: The results are typically expressed as "percent of control” (%Ctrl), where the
control is the amount of kinase bound in the absence of the test compound (DMSO vehicle).
A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
Dissociation constants (Kd) can also be determined by running the assay with a range of test
compound concentrations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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